Boc-d-beta-homophenylalanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-beta-homophenylalanine typically involves the protection of the amino group of D-beta-homophenylalanine with a Boc group. This is achieved by reacting D-beta-homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous solution of sodium hydroxide and tert-butyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is stirred overnight at room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through crystallization and extraction techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Boc-d-beta-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate (Boc2O) and bases such as sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is used for Boc group removal.
Major Products Formed
Substitution: this compound derivatives with different protecting groups.
Deprotection: D-beta-homophenylalanine.
Coupling: Peptides containing this compound residues.
Scientific Research Applications
Boc-d-beta-homophenylalanine is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It serves as a building block in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-d-beta-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-beta-homophenylalanine: Similar structure but with an L-configuration.
Fmoc-D-beta-homophenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-D-beta-homophenylalanine: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Boc-d-beta-homophenylalanine is unique due to its D-configuration and the presence of a Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427389 | |
Record name | boc-d-beta-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-61-7 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | boc-d-beta-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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